5-Fluoro-6-methylnicotinic acid
Overview
Description
5-Fluoro-6-methylnicotinic acid is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 5-position and a methyl group at the 6-position .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.13 .Scientific Research Applications
Antiproliferative Activity in Cancer Research
5-Fluoro-6-methylnicotinic acid derivatives show potential in cancer treatment due to their antiproliferative activity. Abdel‐Aziz et al. (2012) synthesized novel hydrazones of 6-aryl-2-methylnicotinic acid and tested their antiproliferative activity against K562 leukemia cell lines. They found variable cell growth inhibitory activities, with compound 6c showing maximum activity. This study highlights the role of this compound derivatives in developing new cancer therapies Abdel‐Aziz et al., 2012.
Application in Diabetes Management
The compound has relevance in diabetes management. Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a drug for type 2 diabetes management. This research demonstrates the importance of this compound derivatives in designing effective diabetes medications Grell et al., 1998.
Microbial Degradation and Bioconversion
Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid, a related compound. These strains showed potential in bioconversion, particularly in hydroxylating nicotinic acid at specific positions. This research illustrates the environmental and biotechnological applications of nicotinic acid derivatives Tinschert et al., 1997.
Synthesis and Characterization in Coordination Chemistry
Aakeröy and Beatty (1999) explored the synthesis and crystal structures of silver(I) coordination compounds with 6-methylnicotinic acid. Their work sheds light on the complexities of predicting hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties, demonstrating the compound's significance in coordination chemistry Aakeröy & Beatty, 1999.
Antibacterial Properties
Verma and Bhojak (2018) synthesized new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid and tested them for antibacterial properties. This study highlights the potential use of this compound derivatives in developing new antibacterial agents Verma & Bhojak, 2018.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to nicotinic acid (also known as niacin), a b vitamin that plays a crucial role in metabolism . Niacin is known to interact with various enzymes and biochemical pathways in the body .
Mode of Action
Niacin can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in numerous metabolic pathways, including glycerophospholipid metabolism and protein-based catabolism .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Niacin is known to have a variety of effects, including reducing the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUUSBGSVWDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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